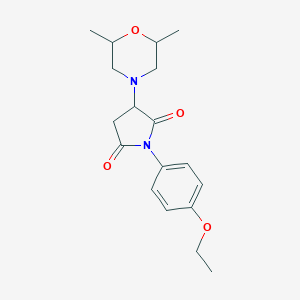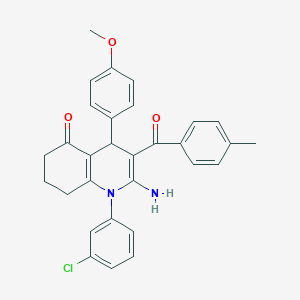
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as DMEMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to modulate the activity of neurotransmitters and receptors involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have various biochemical and physiological effects. It has been reported to decrease the production of inflammatory cytokines and chemokines, reduce tumor growth, and decrease oxidative stress. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has some limitations, including its low bioavailability and toxicity at high doses.
Future Directions
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to improve its bioavailability and efficacy. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can also be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies can also be conducted to elucidate the mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione and its potential targets for therapeutic intervention.
Conclusion:
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and viral infections. Further studies are needed to optimize its synthesis method, improve its bioavailability and efficacy, and elucidate its mechanism of action and potential targets for therapeutic intervention.
Synthesis Methods
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods, including the reaction of 4-ethoxyphenylhydrazine with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with succinic anhydride. Another method involves the reaction of 4-ethoxybenzaldehyde with 2,6-dimethylmorpholine-4-carbaldehyde, followed by cyclization with maleic anhydride. These methods have been reported in various research articles and have been optimized for higher yields.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has shown potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been reported to have anti-viral properties and has been studied for its potential use in the treatment of viral infections.
properties
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-15-7-5-14(6-8-15)20-17(21)9-16(18(20)22)19-10-12(2)24-13(3)11-19/h5-8,12-13,16H,4,9-11H2,1-3H3 |
InChI Key |
RRKNXTICRCMJAJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)









